molecular formula C33H33N3O3 B12379086 5,11,17-tribenzyl-3,9,15-trioxa-5,11,17-triazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13)-triene CAS No. 6638-82-0

5,11,17-tribenzyl-3,9,15-trioxa-5,11,17-triazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13)-triene

Cat. No.: B12379086
CAS No.: 6638-82-0
M. Wt: 519.6 g/mol
InChI Key: NGICUFHMVYDEGV-UHFFFAOYSA-N
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Description

5,11,17-tribenzyl-3,9,15-trioxa-5,11,17-triazatetracyclo[124002,708,13]octadeca-1(14),2(7),8(13)-triene is a complex organic compound known for its unique structure and properties This compound is characterized by its tetracyclic framework, which includes three oxygen atoms and three nitrogen atoms, making it a trioxatriazacyclooctadecane derivative

Preparation Methods

The synthesis of 5,11,17-tribenzyl-3,9,15-trioxa-5,11,17-triazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13)-triene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tetracyclic structure. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups. Common reagents for these reactions include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5,11,17-tribenzyl-3,9,15-trioxa-5,11,17-triazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13)-triene has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5,11,17-tribenzyl-3,9,15-trioxa-5,11,17-triazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13)-triene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its unique structural features.

Comparison with Similar Compounds

Similar compounds to 5,11,17-tribenzyl-3,9,15-trioxa-5,11,17-triazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13)-triene include other trioxatriazacyclooctadecane derivatives. These compounds share a similar tetracyclic framework but differ in the substituents attached to the core structure. The uniqueness of this compound lies in its specific arrangement of benzyl groups and the resulting chemical properties.

Some similar compounds include:

Properties

CAS No.

6638-82-0

Molecular Formula

C33H33N3O3

Molecular Weight

519.6 g/mol

IUPAC Name

5,11,17-tribenzyl-3,9,15-trioxa-5,11,17-triazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13)-triene

InChI

InChI=1S/C33H33N3O3/c1-4-10-25(11-5-1)16-34-19-28-31(37-22-34)29-20-35(17-26-12-6-2-7-13-26)24-39-33(29)30-21-36(23-38-32(28)30)18-27-14-8-3-9-15-27/h1-15H,16-24H2

InChI Key

NGICUFHMVYDEGV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=C(C4=C2OCN(C4)CC5=CC=CC=C5)OCN(C3)CC6=CC=CC=C6)OCN1CC7=CC=CC=C7

Origin of Product

United States

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